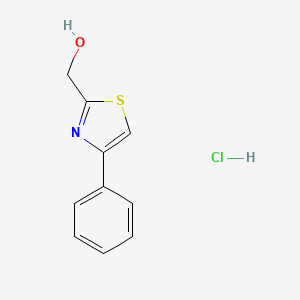

(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride” is a chemical compound with the molecular formula C10H9NOS.ClH . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours . Another method involves the reaction of potassium hydroxide with benzoic acid (4-phenylthiazol-2-yl)methyl benzoate in ethanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NOS.ClH/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7,12H,6H2;1H . This indicates the presence of a phenyl group, a thiazol group, and a methanol group in the molecule.Chemical Reactions Analysis

The compound undergoes condensation with benzaldehyde to form an intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine . It also reacts with potassium hydroxide in ethanol .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 227.71 .Scientific Research Applications

- Researchers have investigated the antimicrobial potential of this compound. Some derivatives synthesized from it have shown discrete antimicrobial activity . These findings suggest its potential use in combating bacterial and fungal infections.

- Thiazole derivatives, including those related to our compound, have been explored for their anticancer effects. While specific studies on this compound are limited, its structural similarity to other thiazole derivatives with anticancer properties warrants further investigation .

- Surprisingly, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid (a derivative of our compound) has been found to promote rapeseed growth. It not only enhances seed yield but also increases oil content in rapeseed plants . This intriguing application merits further research.

- In-silico studies have explored the potential of 4-phenylthiazol-2-ylmethanol derivatives as selective anticancer agents. Their capacity to control cellular pathways makes them promising candidates for cancer therapy .

- Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) plays a crucial role in cell signaling. Efficient methods for inhibiting SHP1 activity are essential. Theoretical studies have investigated the interaction of our compound with SHP1 .

- Related thiazole compounds have demonstrated cytotoxicity and antitumor activity. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent effects against prostate cancer cells .

Antimicrobial Activity

Anticancer Properties

Plant Growth Promotion

Selective Anticancer Activity: (In-silico Studies):

Biological Activity in SHP1 Inhibition

Cytotoxicity and Antitumor Effects

properties

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS.ClH/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7,12H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPPLTCEHZASGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2710130.png)

![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)

![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)

![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2710150.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2710153.png)